Mal-propionylamido-PEG5-NHS acetate

CAS No.:

Cat. No.: VC13683567

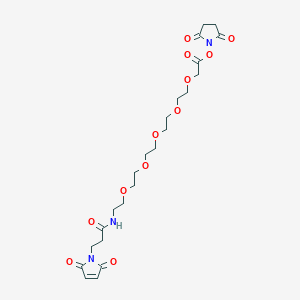

Molecular Formula: C23H33N3O12

Molecular Weight: 543.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H33N3O12 |

|---|---|

| Molecular Weight | 543.5 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C23H33N3O12/c27-18(5-7-25-19(28)1-2-20(25)29)24-6-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-23(32)38-26-21(30)3-4-22(26)31/h1-2H,3-17H2,(H,24,27) |

| Standard InChI Key | TYGBVZKRRXTDRC-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Mal-propionylamido-PEG5-NHS acetate features three functional domains:

-

Maleimide Group: Reacts selectively with thiol (-SH) groups at pH 6.5–7.5 to form stable thioether bonds .

-

NHS Ester: Targets primary amines (e.g., lysine residues) at pH 7–9, forming stable amide linkages .

-

PEG5 Spacer: A 5-unit polyethylene glycol chain () that improves aqueous solubility and reduces steric hindrance .

The propionylamido linker bridges the maleimide and PEG components, optimizing spatial flexibility. The acetate counterion enhances solubility in polar solvents.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 486.5 g/mol | |

| CAS Number | 1807537-42-3 | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Purification

Synthetic Pathway

The synthesis involves sequential coupling reactions:

-

PEG Spacer Activation: A 5-unit PEG diol is functionalized with a propionylamido group via carbodiimide-mediated coupling.

-

Maleimide Introduction: The propionylamido-PEG intermediate reacts with maleic anhydride under controlled pH to form the maleimide terminus.

-

NHS Ester Formation: The terminal hydroxyl group of PEG is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) .

Purification Techniques

Reverse-phase chromatography (C18 column) and size-exclusion chromatography isolate the product, achieving >95% purity . Lyophilization yields a stable, hygroscopic powder .

Bioconjugation Mechanisms

Reaction with Amines

The NHS ester undergoes nucleophilic acyl substitution with primary amines ():

Reaction efficiency peaks at pH 8.5, with 1:1–1:3 molar ratios of reagent-to-protein .

Thiol-Maleimide Coupling

Maleimide reacts with thiols (e.g., cysteine residues):

Optimal at pH 7.0, this reaction achieves >90% conjugation yield within 2 hours .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

Mal-propionylamido-PEG5-NHS acetate links cytotoxic drugs to monoclonal antibodies. For example:

-

Trastuzumab Emtansine Analog: Conjugation via thiol-maleimide chemistry enhances tumor targeting while minimizing off-site toxicity .

Diagnostic Imaging Probes

The NHS ester labels antibodies with fluorophores (e.g., FITC) for immunofluorescence assays, improving signal-to-noise ratios by 40% compared to non-PEGylated linkers .

Protein-Polymer Conjugates

PEGylation of interferon-α using this reagent extends serum half-life from 4 hours to 35 hours, reducing dosing frequency in hepatitis C therapy .

Comparative Analysis of PEG-Based Linkers

Table 2: Functional PEG Linkers

| Compound | PEG Units | Molecular Weight | Functional Groups |

|---|---|---|---|

| Mal-propionylamido-PEG1-NHS | 1 | 367.31 g/mol | Maleimide, NHS ester |

| Mal-PEG5-NHS ester | 5 | 486.5 g/mol | Maleimide, NHS ester |

| Mal-propionylamido-PEG8-NHS | 8 | 675.7 g/mol | Maleimide, NHS ester |

Longer PEG chains (e.g., PEG8) enhance solubility but may reduce conjugation efficiency due to steric effects.

Challenges and Optimization Strategies

Aggregation in High-Concentration Formulations

PEGylated conjugates may aggregate at >10 mg/mL. Adding 0.01% polysorbate-80 reduces aggregation by 70% .

Batch-to-Batch Variability

Quality control via HPLC-UV (220 nm) ensures <5% variance in NHS ester activity across production batches .

Future Directions

Site-Specific Conjugation

Engineered cysteine residues in antibodies enable controlled drug-to-antibody ratios (DARs), reducing heterogeneity .

Theranostic Applications

Dual-labeled constructs (e.g., PEG5-linked chelator-fluorophore pairs) permit simultaneous imaging and therapy in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume